molecular formula C23H24N4O2 B7707515 2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

Cat. No.: B7707515
M. Wt: 388.5 g/mol
InChI Key: LYDKJBGGBRUQEK-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazoloquinoline core with a phenoxyacetamide moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives and phenoxyacetamide analogs. These compounds share structural features with 2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide but may differ in their functional groups or substituents .

Uniqueness

What sets this compound apart is its specific combination of a pyrazoloquinoline core with a phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-4-11-27-23-19(13-17-9-6-8-16(3)21(17)25-23)22(26-27)24-20(28)14-29-18-10-5-7-15(2)12-18/h5-10,12-13H,4,11,14H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDKJBGGBRUQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)COC4=CC=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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